Cresol

Description

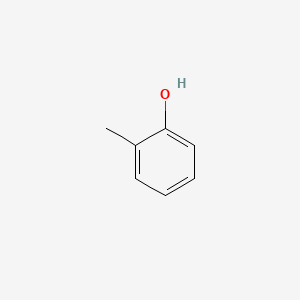

Structure

3D Structure

Properties

IUPAC Name |

2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25134-02-5, Array | |

| Record name | Phenol, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25134-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocresol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021808 | |

| Record name | o-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water., Liquid; Other Solid, Solid or liquid with a phenolic odor; Darkens with age and exposure to light and air; mp = 30 deg C; [Merck Index] Colorless solid; [ICSC] Colorless, yellow to yellowish-brown, or pink liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pale brown crystals, White crystals with a sweet, tarry odor. [Note: A liquid above 88 °F.] | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

376 °F at 760 mmHg (EPA, 1998), 191.0 °C, 191.00 to 192.00 °C. @ 760.00 mm Hg, 191 °C, 376 °F | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

177.8 to 181.4 °F (EPA, 1998), 81.0 °C (177.8 °F) - closed cup, 178 °F (81 °C) (Closed cup), 81 °C c.c., 178 °F | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.59X10+4 mg/L at 25 °C, Soluble in about 40 parts water., Miscible with ethanol, chloroform and ether. Soluble in solution of the fixed alkali hydroxides., Miscible with acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, 25.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5 (moderate), soluble in water, very soluble (in ethanol), 2% | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.047 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.047 at 20 °C/4 °C, Density of saturated air at 25 °C = 1.00089 (Air = 1)[, 1.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.041-1.046, 1.05 | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 100.76 °F (EPA, 1998), 0.29 [mmHg], 0.18 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 33, (77 °F): 0.29 mmHg | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals in liquid becoming dark with age and exposure to light and air, White crystals [Note: A liquid above 88 degrees F], Colorless, yellowish, or pinkish crystals | |

CAS No. |

95-48-7 | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocresol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW84DH5I7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

88 °F (EPA, 1998), 31.0 °C, 29.8 °C, 31 °C, 88 °F | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cresol Isomers

For Researchers, Scientists, and Drug Development Professionals

Cresols, which are methylphenols, are a group of aromatic organic compounds that exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These compounds are significant in various industrial applications, including the synthesis of plastics, pesticides, pharmaceuticals, and dyes.[1] In the realm of drug development and biomedical research, understanding the distinct physical and chemical properties of each isomer is crucial for applications ranging from synthetic intermediates to their roles as biomarkers and biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical characteristics of cresol isomers, detailed experimental protocols for their determination, and insights into their biological significance.

Physical Properties of this compound Isomers

The position of the methyl group on the phenol (B47542) ring significantly influences the physical properties of the this compound isomers, such as their melting and boiling points, density, and solubility. These differences are critical for their separation, purification, and application in various chemical processes.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of o-, m-, and p-cresol (B1678582) for easy comparison.

| Property | o-Cresol (2-methylphenol) | m-Cresol (3-methylphenol) | p-Cresol (4-methylphenol) |

| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |

| Molar Mass | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |

| Appearance | Colorless crystals or liquid | Colorless to yellowish liquid | Colorless to yellowish solid |

| Melting Point | 30.9 °C | 11-12 °C | 34.8 °C |

| Boiling Point | 191.0 °C | 202.7 °C | 201.9 °C |

| Density (at 20°C) | 1.047 g/cm³ | 1.034 g/cm³ | 1.034 g/cm³ |

| Water Solubility (at 25°C) | 2.5 g/100 mL | 2.4 g/100 mL | 1.9 g/100 mL |

| pKa | 10.28 | 10.09 | 10.26 |

| logP (octanol-water) | 1.95 | 1.96 | 1.94 |

Chemical Properties and Reactivity

The chemical behavior of this compound isomers is dictated by the interplay between the activating hydroxyl group and the methyl substituent on the aromatic ring. The hydroxyl group makes the ring highly susceptible to electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to it.

Electrophilic Aromatic Substitution

Cresols readily undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, often without the need for a strong catalyst.[2] The positions of substitution are influenced by the directing effects of the hydroxyl and methyl groups.

Named Reactions

Several classic named reactions are applicable to cresols, leading to the formation of valuable chemical intermediates.

-

Reimer-Tiemann Reaction: This reaction introduces a formyl group (-CHO) onto the aromatic ring, typically at the ortho position to the hydroxyl group, by reacting the this compound with chloroform (B151607) in a basic solution.[3][4][5][6][7][8][9]

-

Kolbe-Schmitt Reaction: This reaction involves the carboxylation of the phenoxide ion with carbon dioxide under pressure, typically yielding a hydroxybenzoic acid.[10][11][12][13][14]

-

Duff Reaction: This is a formylation reaction that synthesizes benzaldehydes from phenols using hexamine as the formyl carbon source, with formylation typically occurring at the ortho position.[15][16][17][18][19]

Oxidation Reactions

The oxidation of cresols can yield a variety of products depending on the oxidizing agent and reaction conditions.[2][20][21] For instance, oxidation can lead to the formation of quinones, hydroquinones, or, if the hydroxyl group is protected, the methyl group can be oxidized to a formyl or carboxyl group.[2] The catalytic air oxidation of p-cresol is a method for producing p-hydroxybenzaldehyde, an important industrial intermediate.[22][23][24]

Biological Significance and Signaling Pathways

While all this compound isomers exhibit some level of toxicity, p-cresol has garnered significant attention in the biomedical field as a uremic toxin.[25][26] It is produced by the gut microbiota from the amino acid tyrosine and is normally excreted by the kidneys. In patients with chronic kidney disease, elevated levels of p-cresyl sulfate, the conjugated form of p-cresol, are associated with cardiovascular complications and endothelial dysfunction.[27][28][29]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound isomers is essential for their application and study. Standardized methodologies are employed to ensure reproducibility and comparability of data.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus, adjacent to a thermometer.

-

Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a chemical is a critical parameter for assessing its environmental fate and bioavailability.

Methodology (Flask Method):

-

Equilibration: An excess amount of the this compound isomer is added to a known volume of distilled water in a flask. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.

-

Phase Separation: The solution is allowed to stand to allow undissolved material to settle. The saturated aqueous solution is then separated from the solid phase, typically by centrifugation or filtration.

-

Analysis: The concentration of the this compound isomer in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Methodology:

-

Solution Preparation: A standard solution of the this compound isomer is prepared in water or a suitable co-solvent. The solution's ionic strength is typically kept constant with an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Conclusion

The ortho, meta, and para isomers of this compound, while sharing a common molecular formula, exhibit distinct physical and chemical properties that are fundamental to their industrial and biological roles. For researchers and professionals in drug development, a thorough understanding of these properties, from their melting points and solubility to their reactivity in key organic reactions, is indispensable. The provided experimental protocols offer a foundation for the accurate characterization of these important compounds, while insights into their biological significance, particularly that of p-cresol, highlight their relevance in human health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. benchchem.com [benchchem.com]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]

- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jk-sci.com [jk-sci.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Duff reaction - Wikipedia [en.wikipedia.org]

- 17. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 20. Ortho-cresol | chemical compound | Britannica [britannica.com]

- 21. africaresearchconnects.com [africaresearchconnects.com]

- 22. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Antiproliferation effect of the uremic toxin para-cresol on endothelial progenitor cells is related to its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. The Uremic Toxicity of Indoxyl Sulfate and p-Cresyl Sulfate: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

A Deep Dive into Cresol Isomers: A Technical Guide to Ortho-, Meta-, and Para-Cresol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cresols, a group of aromatic organic compounds, are methylphenols that exist in three isomeric forms: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol).[1][2] These isomers share the same chemical formula (C₇H₈O) but differ in the substitution pattern of the methyl and hydroxyl groups on the benzene (B151609) ring, leading to distinct physical, chemical, and biological properties.[1][2] This technical guide provides a comprehensive overview of the molecular structures, physicochemical properties, and analytical methodologies for differentiating these isomers, tailored for professionals in research and drug development.

Molecular Structure and Nomenclature

The structural variance among cresol isomers arises from the relative positions of the methyl (-CH₃) and hydroxyl (-OH) groups on the benzene ring.[1]

-

o-cresol (2-methylphenol): The methyl group is located on the carbon atom adjacent to the hydroxyl-substituted carbon (position 2).

-

m-cresol (3-methylphenol): The methyl group is situated one carbon away from the hydroxyl group (position 3).[3]

-

p-cresol (B1678582) (4-methylphenol): The methyl group is positioned directly opposite the hydroxyl group (position 4).[4][5]

The IUPAC names for these isomers are 2-methylphenol, 3-methylphenol, and 4-methylphenol, respectively.[1]

Physicochemical Properties

The seemingly minor variation in the molecular structure of this compound isomers leads to significant differences in their physical and chemical properties. These properties are crucial for their application, separation, and handling. A summary of key quantitative data is presented in the tables below.

Table 1: Physical Properties of this compound Isomers

| Property | o-Cresol | m-Cresol | p-Cresol |

| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |

| Molar Mass ( g/mol ) | 108.14 | 108.14 | 108.14 |

| Appearance | Colorless to yellowish solid or liquid | Colorless to yellowish liquid | Colorless to yellowish solid |

| Melting Point (°C) | 29.8 - 31 | 11 - 12 | 32 - 35.5 |

| Boiling Point (°C) | 191 | 202 - 203 | 201.8 - 202 |

| Density (g/cm³ at 20°C) | 1.047 | 1.034 | 1.034 (solid) |

| Water Solubility ( g/100 mL) | 2.5 (at 20-25°C) | 2.4 (at 20-25°C) | 1.9 (at 20-25°C) |

Table 2: Chemical Properties of this compound Isomers

| Property | o-Cresol | m-Cresol | p-Cresol |

| pKa | 10.28 | 10.09 | 10.26 |

| logP (Octanol-Water Partition Coefficient) | 1.95 | 1.96 | 1.94 |

| Vapor Pressure (mmHg at 20°C) | ~0.25 | ~0.15 | ~0.11 |

Experimental Protocols for Differentiation and Characterization

The differentiation and quantification of this compound isomers are critical in various fields, including environmental monitoring, industrial quality control, and pharmaceutical analysis. Several analytical techniques can be employed for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds like cresols. However, the similar boiling points and polarities of m- and p-cresol make their separation challenging without derivatization.[9][10]

Methodology for GC Separation of this compound Isomers:

Detailed Protocol:

-

Sample Preparation: Dissolve the this compound isomer mixture in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Derivatization (Recommended): To enhance volatility and improve the separation of m- and p-cresol, a derivatization step is often necessary.[9][11] A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane in pyridine.[11] The reaction mixture is typically heated to facilitate the reaction.

-

Gas Chromatography Conditions:

-

Injector: Split/splitless injector, with a temperature of approximately 250°C.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Column: A polar capillary column, such as a wax-type column (e.g., Elite Wax) or a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is suitable.[9][12]

-

Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of approximately 220-250°C.

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantification. For identification, a Mass Spectrometer (MS) provides structural information.[12]

-

-

Data Analysis: Identify the isomers based on their retention times compared to known standards. Quantify the concentration of each isomer by integrating the area under its corresponding peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a valuable tool for structural elucidation and isomer differentiation. Both ¹H and ¹³C NMR can be used.

Methodology for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

-

¹H NMR Spectroscopy:

-

The chemical shifts of the aromatic protons are distinct for each isomer due to the different electronic effects of the methyl and hydroxyl groups.

-

The methyl protons will appear as a singlet, with slight variations in chemical shift depending on the isomer.

-

The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

-

¹³C NMR Spectroscopy:

-

The number of unique carbon signals will differ for each isomer based on its symmetry. p-cresol, being the most symmetrical, will have the fewest signals in the aromatic region.

-

The chemical shifts of the carbon atoms are influenced by the position of the substituents.

-

Expected Chemical Shift Ranges (in CDCl₃):

-

¹H NMR:

-

o-cresol: Aromatic protons (δ 6.7-7.2 ppm), Methyl protons (δ ~2.2 ppm), Hydroxyl proton (variable).

-

m-cresol: Aromatic protons (δ 6.6-7.2 ppm), Methyl protons (δ ~2.3 ppm), Hydroxyl proton (variable).

-

p-cresol: Aromatic protons (two doublets, δ ~6.7 and 7.0 ppm), Methyl protons (δ ~2.3 ppm), Hydroxyl proton (variable).

-

-

¹³C NMR:

-

o-cresol: ~6 unique aromatic signals, 1 methyl signal.

-

m-cresol: ~6 unique aromatic signals, 1 methyl signal.

-

p-cresol: 4 unique aromatic signals, 1 methyl signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. While all this compound isomers will show characteristic absorptions for the O-H and C-H bonds, the "fingerprint" region (below 1500 cm⁻¹) will exhibit unique patterns of absorption bands for each isomer, allowing for their differentiation.

Methodology for IR Analysis:

-

Sample Preparation: The sample can be analyzed as a thin film (for liquids) between salt plates (e.g., NaCl or KBr), as a KBr pellet (for solids), or in a suitable solvent.

-

Data Acquisition: Record the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

Spectral Interpretation:

-

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O stretch: Strong absorption around 1200 cm⁻¹.

-

Out-of-plane C-H bending: The pattern of bands in the 900-650 cm⁻¹ region is highly diagnostic for the substitution pattern on the benzene ring and can be used to distinguish between the ortho, meta, and para isomers.

-

Signaling Pathways and Logical Relationships

While this guide focuses on the molecular and analytical aspects of cresols, it is important for drug development professionals to understand their biological relevance. For instance, p-cresol is a well-known uremic toxin that can influence various signaling pathways in the body. The diagram below illustrates a simplified logical relationship concerning the metabolic origin of p-cresol.

Conclusion

The ortho, meta, and para isomers of this compound, while structurally similar, exhibit distinct physicochemical properties that necessitate precise analytical methods for their differentiation and quantification. This technical guide has provided a detailed comparison of their molecular structures and properties, along with robust experimental protocols for their analysis using GC, NMR, and IR spectroscopy. For researchers, scientists, and drug development professionals, a thorough understanding of these isomers is fundamental for applications ranging from chemical synthesis and environmental analysis to understanding their roles in biological systems.

References

- 1. grokipedia.com [grokipedia.com]

- 2. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m-Cresol - Wikipedia [en.wikipedia.org]

- 4. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

- 5. p-Cresol - Wikipedia [en.wikipedia.org]

- 6. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. o-Cresol | 95-48-7 [chemicalbook.com]

- 8. 106-44-5 CAS MSDS (p-Cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. chemijournal.com [chemijournal.com]

- 11. ufmg.br [ufmg.br]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Formation of Cresol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresols, a group of naturally occurring aromatic organic compounds, are methylphenols with the isomers ortho-, meta-, and para-cresol.[1] They are significant in various biological and industrial processes.[1] This technical guide provides a comprehensive overview of the natural sources of cresol compounds, their formation through biosynthetic and degradation pathways, and detailed experimental protocols for their analysis.

Natural Sources of this compound Compounds

Cresols are widespread in nature, found in a variety of sources ranging from plant essential oils to microbial metabolism byproducts.[2] They are also major components of coal tar and crude oil.[2]

Plant Kingdom

Cresols are constituents of numerous essential oils, contributing to their characteristic aromas. They are found in the oils of:

-

Ylang-ylang (Cananga odorata) : Contains p-cresol (B1678582).

-

Jasmine (Jasminum spp.) : Contains cresols.

-

Peppermint (Mentha piperita) : Contains cresols.

-

Eucalyptus (Eucalyptus spp.) : Contains cresols.

-

Thyme (Thymus vulgaris) : The essential oil is a source of thymol, an isopropyl this compound.[3]

Cresols are also found in various other plants and plant products, including conifers, oaks, and sandalwood.[2] o-Cresol is a chemical compound found in castoreum, a secretion from beaver castor glands, which is derived from the white cedar they consume.[4] m-Cresol (B1676322) is a component of secretions from the ant Colobopsis saundersi.

Microbial World

The gut microbiota is a significant source of endogenous p-cresol.[5] Certain species of gut bacteria, primarily from the Firmicutes and Bacteroidetes phyla, produce p-cresol through the fermentation of the amino acid tyrosine.[6] Key p-cresol producing bacteria include species from the genera Clostridium, Bacteroides, and the family Coriobacteriaceae.[6]

Other Natural Sources

-

Coal Tar and Crude Oil : These are traditional and significant sources of all three this compound isomers.[1] High-temperature coke oven tar, for instance, contains a mixture of phenol (B47542) and cresols.[7]

-

Wood and Tobacco Smoke : The combustion of wood and tobacco releases this compound compounds.[2]

-

Animal Secretions : m-Cresol is found in the temporal gland secretions of male African elephants during musth.

Quantitative Data on this compound Concentrations

The concentration of this compound isomers varies significantly depending on the source. The following table summarizes representative quantitative data from various natural sources.

| Source | This compound Isomer(s) | Concentration Range | Reference(s) |

| Human Feces (Healthy Adults) | p-Cresol | 1.2 - 173.4 µg/g | [8] |

| Human Urine (Healthy Adults) | p-Cresol | Approx. 30 µg/mL | [9] |

| Human Urine (Chronic Kidney Disease) | p-Cresol (total) | 43.0 mg/L (uremic concentration) | [1] |

| Coal Tar (High-Temperature Coke Oven) | o-Cresol | Approx. 12% of crude phenol fraction | [7] |

| m-Cresol | Approx. 18% of crude phenol fraction | [7] | |

| p-Cresol | Approx. 12% of crude phenol fraction | [7] | |

| Ylang-Ylang Essential Oil | p-Cresol | Increases with flower development |

Formation of this compound Compounds

This compound compounds are formed through various biological and chemical pathways, including microbial biosynthesis, degradation of larger organic molecules like lignin (B12514952), and industrial synthesis.

Microbial Biosynthesis of p-Cresol in the Gut

The formation of p-cresol by gut microbiota from dietary tyrosine occurs primarily through two distinct pathways:

-

Direct Cleavage Pathway : This pathway involves the direct cleavage of tyrosine by the enzyme tyrosine lyase (ThiH).[5]

-

Indirect Pathway via p-Hydroxyphenylacetate (p-HPA) : In this more complex pathway, tyrosine is first converted to 4-hydroxyphenylpyruvic acid. This intermediate is then metabolized to p-HPA, which is subsequently decarboxylated to form p-cresol.[5]

Formation from Lignin Degradation

Lignin, a complex polymer in plant cell walls, is a significant source of phenolic compounds, including cresols, upon degradation.[10] The breakdown of lignin is primarily carried out by extracellular enzymes secreted by microorganisms, such as fungi and bacteria. These enzymes, including lignin peroxidases, manganese peroxidases, and laccases, depolymerize the lignin structure into smaller aromatic units.[10] These smaller units can then be further metabolized through various pathways, such as the β-ketoadipate pathway, which can lead to the formation of cresols.

Biosynthesis in Plants

The biosynthesis of phenolic compounds in plants, including cresols, primarily occurs through the shikimate and acetate-malonate pathways.[4] These pathways generate a wide array of secondary metabolites. The shikimate pathway produces the aromatic amino acids phenylalanine and tyrosine, which serve as precursors for many phenolic compounds.[4] While the general pathways for phenolic biosynthesis are well-established, the specific enzymatic steps leading to the formation of o- and m-cresol in different plant species are still an active area of research.

Signaling Pathways Affected by p-Cresol

p-Cresol, particularly at elevated concentrations observed in conditions like chronic kidney disease, can impact various cellular signaling pathways, contributing to its toxic effects.

Oxidative Stress and MAPK/ERK Pathway

p-Cresol can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can activate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. p-Cresol has been shown to stimulate the production of the pro-inflammatory chemokine MCP-1 in vascular smooth muscle cells, likely through the activation of the NF-κB p65 subunit.[12][13]

Rho/Rho-kinase Pathway

The Rho/Rho-kinase signaling pathway is involved in maintaining the integrity of the endothelial barrier. p-Cresol can activate this pathway, leading to increased endothelial permeability.[14]

Experimental Protocols

Accurate quantification and identification of this compound isomers are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

Analysis of this compound Isomers by HPLC

This protocol describes a general method for the separation and quantification of this compound isomers using reversed-phase HPLC.

1. Instrumentation and Reagents:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Methanol (B129727) (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

o-, m-, and p-cresol standards.

2. Sample Preparation:

-

Liquid Samples (e.g., essential oils, urine): Dilute the sample with the mobile phase. If necessary, perform a liquid-liquid extraction with a suitable solvent like diethyl ether or dichloromethane, followed by evaporation of the solvent and reconstitution in the mobile phase. For urine samples, an initial acid hydrolysis step is required to cleave glucuronide and sulfate (B86663) conjugates.

-

Solid Samples (e.g., feces, plant tissue): Homogenize the sample and perform a solvent extraction (e.g., with methanol or acetone). The extract may require further cleanup using solid-phase extraction (SPE) before analysis.

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol/water or acetonitrile/water is typically used. For example, a starting mobile phase of 30% methanol in water, increasing to 70% methanol over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 270 nm or fluorescence detection with excitation at 275 nm and emission at 305 nm.

4. Quantification:

-

Prepare a series of standard solutions of each this compound isomer of known concentrations.

-

Inject the standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of each this compound isomer in the samples by comparing their peak areas to the calibration curve.

Analysis of Cresols from Lignin Degradation by GC-MS

This protocol outlines a general procedure for the analysis of cresols and other phenolic compounds resulting from the degradation of lignin.

1. Instrumentation and Reagents:

-

GC-MS system with a capillary column suitable for phenolic compounds (e.g., DB-5ms, HP-5ms).

-

Pyrolysis unit (optional, for direct analysis of solid lignin).

-

Solvents for extraction (e.g., dioxane, ethyl acetate).

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

2. Sample Preparation:

-

Lignin Degradation: Perform enzymatic or chemical degradation of the lignin sample.

-

Extraction of Phenolic Products: After the degradation reaction, acidify the mixture and perform a liquid-liquid extraction with a solvent such as ethyl acetate.

-

Derivatization: Evaporate the solvent from the extract and add a derivatizing agent like BSTFA to convert the phenolic hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers. This improves chromatographic separation and peak shape.

3. GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 400.

4. Identification and Quantification:

-

Identify the this compound isomers and other phenolic compounds by comparing their mass spectra with a library of known spectra (e.g., NIST).

-

Confirm the identification by comparing the retention times with those of authentic standards.

-

For quantification, prepare calibration curves using derivatized standards of the this compound isomers.

Conclusion

This compound compounds are ubiquitous in nature, arising from a diverse range of sources and formed through intricate biosynthetic and degradation pathways. Understanding these sources and formation mechanisms is crucial for various fields, from drug development, where gut microbiota metabolites like p-cresol are of increasing interest, to industrial biotechnology, where the valorization of lignin into valuable chemicals is a key goal. The provided experimental protocols offer a foundation for the accurate and reliable analysis of this compound isomers, enabling further research into their roles in biological systems and their potential applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RP-HPLC Analysis of Phenolic Lignin Monomers with DAD and Coulometric Array Detection. | Semantic Scholar [semanticscholar.org]

- 7. Two main different technologies for m-cresol [betterchemtech.com]

- 8. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. p-cresol but not p-cresyl sulfate stimulate MCP-1 production via NF-κB p65 in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

Cresol Isomers: A Comprehensive Toxicological Profile and In-depth Analysis of Health Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cresols, a group of aromatic organic compounds, are methyl-substituted phenols existing in three isomeric forms: ortho-cresol, meta-cresol, and para-cresol. These compounds are widely utilized as intermediates in the chemical industry for the synthesis of plastics, resins, pesticides, disinfectants, and antioxidants.[1][2] Human exposure can occur through various routes, including inhalation of contaminated air from sources like automobile exhaust and industrial emissions, as well as dermal contact and ingestion.[3][4][5] This technical guide provides a comprehensive overview of the toxicological profile of cresol isomers, detailing their health effects, summarizing key quantitative toxicity data, outlining experimental protocols from pivotal studies, and illustrating the underlying molecular mechanisms through signaling pathway diagrams.

Introduction

Cresols are naturally occurring constituents of coal tar and are also found in various essential oils.[6] The three isomers, o-cresol, m-cresol, and p-cresol (B1678582), exhibit similar but distinct physical, chemical, and toxicological properties. Due to their widespread industrial use and environmental presence, a thorough understanding of their potential impact on human health is crucial for risk assessment and the development of safety guidelines. This document aims to provide a detailed technical resource for professionals in research and drug development, presenting a consolidated view of the current knowledge on this compound toxicology.

Toxicokinetics and Metabolism